piperidine-2-carboxylic acid

Catalog No.
S1937952
CAS No.
287389-44-0
M.F
C6H11NO2
M. Wt
130.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
piperidine-2-carboxylic acid

CAS Number

287389-44-0

Product Name

piperidine-2-carboxylic acid

IUPAC Name

piperidine-2-carboxylic acid

Molecular Formula

C6H11NO2

Molecular Weight

130.15 g/mol

InChI

InChI=1S/C6H11NO2/c8-6(9)5-3-1-2-4-7-5/h5,7H,1-4H2,(H,8,9)/i6+1

InChI Key

HXEACLLIILLPRG-PTQBSOBMSA-N

SMILES

C1CCNC(C1)C(=O)O

Canonical SMILES

C1CCNC(C1)C(=O)O

Isomeric SMILES

C1CCNC(C1)[13C](=O)O

Piperidine-2-carboxylic acid, also known as pipecolic acid, is an organic compound characterized by its piperidine ring structure and carboxylic acid functional group. Its chemical formula is C6H11NO2\text{C}_6\text{H}_{11}\text{NO}_2, and it is classified as a chiral amino acid derivative, although it is not one of the standard amino acids encoded by genetic code. The compound exists in two enantiomeric forms, with the (S)-stereoisomer being more prevalent in nature. Piperidine-2-carboxylic acid is a colorless solid that plays significant roles in various biochemical pathways and synthetic applications .

, including:

  • Oxidation: It can be oxidized to yield corresponding ketones or aldehydes.
  • Reduction: This compound can be reduced to form different amine derivatives.
  • Substitution: It undergoes nucleophilic substitution reactions, where the carboxylic acid group may be replaced by other functional groups.

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions are typically controlled to optimize yields and selectivity .

Piperidine-2-carboxylic acid is involved in various biological processes. It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists. Notably, it has been linked to pipecolic acidemia, a condition associated with elevated levels of pipecolic acid that can manifest in some forms of epilepsy. Additionally, it plays a role in the metabolism of lysine and interacts with specific enzymes such as lysine aminotransferase, which is crucial for amino acid metabolism in plants .

Piperidine-2-carboxylic acid can be synthesized through several methods:

  • Resolution of Racemic Mixtures: This method utilizes chiral agents to separate the desired enantiomer from racemic mixtures.
  • Asymmetric Synthesis: Chiral catalysts or starting materials are employed to facilitate the synthesis of the compound with high enantiomeric purity.

In industrial settings, large-scale production often involves optimized resolution processes or asymmetric synthesis techniques to achieve high yields and purity levels .

Piperidine-2-carboxylic acid has diverse applications across various fields:

  • Chemistry: It serves as a building block for synthesizing complex organic molecules and acts as a chiral auxiliary in asymmetric synthesis.
  • Biology: The compound is used in research related to enzyme inhibitors and receptor modulation.
  • Medicine: Investigations into its therapeutic potential include roles in developing new drugs for neurological disorders and other diseases.
  • Industry: It finds use in producing specialty chemicals and materials with specific properties .

Studies have shown that piperidine-2-carboxylic acid interacts with enzymes involved in amino acid metabolism. For instance, it influences the activity of lysine aminotransferase, which plays a role in converting lysine into pipecolic acid through transamination processes. This interaction highlights its significance in metabolic pathways and potential therapeutic targets .

Piperidine-2-carboxylic acid shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
Pipecolic AcidSame piperidine ringNaturally occurring; involved in lysine metabolism
HomoprolineSimilar carboxyl groupUsed as a proline analog; important in peptide synthesis
1-Piperideine-2-carboxylic AcidTetrahydropyridine derivativeIntermediate in L-lysine metabolism
3-Piperidinecarboxylic AcidRelated carboxylic structureExhibits different biological activities

Piperidine-2-carboxylic acid's unique chiral properties and its specific interactions with metabolic enzymes distinguish it from these similar compounds. Its role as a precursor for various biologically active molecules further emphasizes its significance within biochemical research .

Piperidine-2-carboxylic acid, commonly known as pipecolic acid, is an organic compound with the molecular formula C6H11NO2 [1] [2] [3]. The compound features a six-membered saturated heterocyclic ring containing one nitrogen atom (piperidine ring) with a carboxylic acid functional group attached at the 2-position [1]. The molecular weight of piperidine-2-carboxylic acid is 129.16 g/mol [2] [4] [5] [6].

The structural framework consists of a piperidine ring (a saturated nitrogen-containing heterocycle) bearing a carboxyl group at the alpha-carbon position relative to the nitrogen atom [1]. This structural arrangement classifies the compound as an amino acid, although it is not one of the twenty proteinogenic amino acids encoded genetically [1]. The systematic International Union of Pure and Applied Chemistry name for the S-enantiomer is (S)-piperidine-2-carboxylic acid [2].

Stereochemistry and Chirality

Piperidine-2-carboxylic acid is a chiral compound with a stereogenic center at the C-2 position, where the carboxylic acid group is attached [1] [7]. The presence of this asymmetric carbon gives rise to two enantiomers: the S-configuration and R-configuration isomers [1] [7].

S-Stereoisomer Characteristics

The S-stereoisomer, designated as (S)-piperidine-2-carboxylic acid or L-pipecolic acid, represents the naturally occurring and more common form of the compound [1] [8]. This enantiomer exhibits a specific optical rotation of [α]D20 -27.5° (c=5, H2O, 24°C) [8]. The S-configuration is characterized by the spatial arrangement where the carboxylic acid group adopts a specific three-dimensional orientation relative to the piperidine ring nitrogen [1].

The S-enantiomer has a Chemical Abstracts Service registry number of 3105-95-1 [2] [8] and appears as bright yellow crystals with a melting point of 272°C [8]. The predominance of the S-form in biological systems reflects its metabolic origin from L-lysine through enzymatic cyclization processes [1].

R-Stereoisomer Characteristics

The R-stereoisomer, (R)-piperidine-2-carboxylic acid, represents the mirror image configuration of the S-form [7]. This enantiomer can be obtained through chemical resolution methods, including the use of chiral auxiliary compounds such as metal complexes containing optically active ligands [7]. The resolution of racemic pipecolic acid has been achieved using Λ-β-[Co(R,R-picchxn)Cl2]+ complexes, where the stereochemical course is established through single-crystal X-ray analysis combined with circular dichroism and proton nuclear magnetic resonance measurements [7].

The R-enantiomer exhibits distinct physical and chemical properties compared to its S-counterpart, including differences in optical rotation, crystallization behavior, and biological activity [7]. Preparation of optically pure R-pipecolic acid typically involves asymmetric synthesis strategies or resolution of racemic mixtures [7].

Physical Properties

Melting Point and Thermal Characteristics

Piperidine-2-carboxylic acid demonstrates characteristic thermal properties that reflect its crystalline solid-state structure. The compound exhibits a melting point of approximately 280-282°C with decomposition [4] [5] [9] [6]. Specifically, the melting point has been reported as 282°C (decomposition) in literature sources [5] [6], while commercial specifications indicate ranges of 280°C (decomposition) [4] and "ca 280°C (dec.)" [4].

The S-enantiomer specifically shows a melting point of 272°C [8], indicating slight variations in thermal stability between different stereoisomeric forms. The high melting point reflects the strong intermolecular interactions present in the crystalline lattice, characteristic of amino acid-like compounds that can form extensive hydrogen bonding networks [6].

Solubility Parameters

The solubility profile of piperidine-2-carboxylic acid is characterized by moderate to good water solubility, reflecting the presence of both polar (carboxylic acid and amino) and nonpolar (saturated ring) structural components [8] [6]. The compound demonstrates solubility in water, enabling its use in aqueous biological and chemical systems [10].

Additional solubility data indicates compatibility with various organic solvents including methanol (slightly soluble), chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [5] [6]. The compound shows slight solubility in water and methanol under standard conditions [6]. The amphiphilic nature of the molecule, containing both hydrophilic carboxylic acid functionality and a hydrophobic piperidine ring, contributes to its intermediate solubility characteristics [10].

Spectroscopic Profiles

Nuclear magnetic resonance spectroscopy provides detailed structural information for piperidine-2-carboxylic acid. Proton nuclear magnetic resonance (1H nuclear magnetic resonance) spectroscopy of the compound in deuterated methanol (MeOD) shows characteristic signals including a broad doublet at δ 3.27 (J = 10.8 Hz, 1H), a broad doublet at δ 3.16 (J = 13.3 Hz, 1H), and a broad triplet at δ 2.78 (J = 11.9 Hz, 1H) [11]. These signals correspond to protons on the piperidine ring system and provide information about the conformational characteristics of the six-membered ring.

Carbon-13 nuclear magnetic resonance (13C nuclear magnetic resonance) spectroscopy reveals the carbon framework of the molecule, with predicted spectra available for related piperidine carboxylic acid derivatives [12]. The spectroscopic data confirms the presence of the saturated six-membered ring system and the carboxylic acid functionality.

Mass spectrometry of piperidine-2-carboxylic acid and related compounds shows characteristic fragmentation patterns. The molecular ion typically appears at m/z 129 (corresponding to the molecular weight), with significant fragments including m/z 82, which is characteristic of molecules containing a piperidine ring system [13]. The fragmentation pattern provides structural confirmation and can be used for identification purposes in analytical applications [14] [15].

Chemical Reactivity

Acid-Base Properties

Piperidine-2-carboxylic acid exhibits amphoteric behavior due to the presence of both basic (amino) and acidic (carboxyl) functional groups within the same molecule [16] [17]. This dual nature allows the compound to act as both a proton donor and proton acceptor depending on the pH conditions of the solution [17].

The compound possesses two ionizable sites: the carboxylic acid group (–COOH) and the piperidine nitrogen atom [17]. Under physiological conditions, these groups undergo protonation and deprotonation reactions that determine the overall charge state of the molecule [17]. The acid-base behavior follows typical amino acid chemistry, where the carboxyl group can lose a proton to become negatively charged (–COO⁻) and the amino nitrogen can accept a proton to become positively charged (–NH₂⁺→–NH₃⁺) [17].

Predicted properties for piperidine-2-carboxylic acid derivatives indicate pKa values for the strongest acidic group around 15.86 and for the strongest basic group around 8.88 [16]. These values reflect the relative acidity of the carboxylic acid functionality and the basicity of the piperidine nitrogen, respectively.

Chelating Capabilities

Piperidine-2-carboxylic acid demonstrates significant chelating properties due to its ability to coordinate with metal ions through multiple binding sites [1] [18]. Like most amino acids, pipecolic acid functions as a chelating agent, capable of forming stable complexes with various metal cations [1].

The chelating capability arises from the presence of both nitrogen and oxygen donor atoms within the molecular structure. The piperidine nitrogen provides a basic coordination site, while the carboxylate oxygen atoms (when deprotonated) offer additional binding sites for metal coordination [1]. A well-documented example includes the formation of copper complexes such as Cu(HNC₅H₉CO₂)₂(H₂O)₂, where pipecolic acid acts as a bidentate ligand [1].

Research has demonstrated the formation of various metal complexes with piperidine-2-carboxylic acid, including cadmium(II) halide complexes [19]. X-ray crystallographic studies have revealed one-dimensional polymer structures in complexes such as [CdCl₂(DL-Hpipe-2)(H₂O)], where the metal center adopts octahedral geometry with coordination from carboxyl oxygen atoms, halide ligands, and water molecules [19]. The chelating composition applications extend to industrial uses as agents for preventing metal ion precipitation in cooling water systems [18].

Functional Group Transformations

The functional groups present in piperidine-2-carboxylic acid undergo various chemical transformations typical of amino acids and cyclic secondary amines. The carboxylic acid group participates in standard carboxyl chemistry, including esterification, amidation, and decarboxylation reactions [20].

Esterification reactions can convert the carboxylic acid to corresponding esters using standard coupling reagents or acid-catalyzed conditions. The nitrogen atom in the piperidine ring can undergo N-alkylation reactions, substitution processes, and can be protected using standard amino protecting groups such as tert-butoxycarbonyl (Boc) [20].

The compound serves as a valuable intermediate in pharmaceutical synthesis, particularly in the preparation of various drug molecules [21]. Functional group transformations include conversion to pharmaceutical intermediates through selective modifications of either the carboxylic acid functionality or the piperidine nitrogen [21]. These transformations are facilitated by the relatively stable six-membered ring structure, which provides a rigid framework for regioselective chemical modifications.

Studies have shown that carboxylic acid additives, including those derived from piperidine systems, can improve transition-metal catalyzed C-H functionalization reactions [20]. This demonstrates the utility of piperidine-2-carboxylic acid derivatives in advanced synthetic methodologies for the preparation of complex organic molecules [20].

Zwitterionic Structure at Physiological pH

At physiological pH (approximately 7.4), piperidine-2-carboxylic acid predominantly exists as a zwitterionic species, reflecting its amphoteric nature as an amino acid [22] [17]. The zwitterionic form arises from the simultaneous ionization of both functional groups within the molecule: the carboxylic acid group becomes deprotonated to form a carboxylate anion (–COO⁻), while the piperidine nitrogen becomes protonated to form an ammonium cation (–NH₂⁺→–NH₃⁺) [17].

This internal salt formation results in a molecule that carries both positive and negative charges while maintaining overall electrical neutrality [22] [17]. The zwitterionic structure can be represented as ⁺H₃N–C₅H₈–COO⁻, where the molecule contains distinct charged regions separated by the piperidine ring framework [17].

The formation of the zwitterionic structure is pH-dependent and follows the Henderson-Hasselbalch equation for polyprotic systems [17]. At pH values below the isoelectric point, the molecule carries a net positive charge due to protonation of the carboxylate group, while at pH values above the isoelectric point, the molecule exhibits a net negative charge due to deprotonation of the ammonium group [17].

The zwitterionic nature significantly influences the physical properties of piperidine-2-carboxylic acid, including its solubility behavior, crystalline structure, and intermolecular interactions [22] [17]. The presence of both positive and negative charges within the same molecule leads to strong intermolecular electrostatic interactions, contributing to the high melting point and crystalline solid state of the compound [17].

The compound exhibits buffer capacity due to its zwitterionic character, allowing it to resist pH changes when small amounts of acids or bases are added to solutions [22] [17]. This buffering behavior is particularly relevant in biological systems where pH homeostasis is critical [17].

Crystallographic Studies and Structural Confirmations

X-ray crystallographic analysis has provided detailed structural information about piperidine-2-carboxylic acid and its derivatives, confirming molecular geometry and solid-state packing arrangements [23] [19] [24]. Single-crystal X-ray diffraction studies have been conducted on various forms of the compound, including its metal complexes and protected derivatives [23] [19].

The crystal structure of N-acetylpiperidine-2-carboxylic acid has been determined, showing that the piperidine ring adopts a chair conformation with specific conformational characteristics [23]. The crystallographic analysis revealed orthorhombic crystals with space group Pbca, with unit cell parameters a = 13.684(6) Å, b = 11.602(4) Å, c = 11.171(4) Å, and Z = 8 [23]. The structural determination confirmed that the ring maintains a chair structure with nearly perfect staggering about the C(2)-C(3) bond [23].

Crystallographic studies of metal complexes containing piperidine-2-carboxylic acid have revealed diverse coordination modes and structural arrangements [19]. For example, the cadmium(II) complex [CdCl₂(DL-Hpipe-2)(H₂O)] crystallizes in an orthorhombic system with space group Pca2₁, where the cadmium atom adopts octahedral geometry [19]. The structure features one-dimensional polymer chains bridged by halide atoms, with the carboxyl oxygen atoms coordinating to multiple metal centers [19].

The crystallographic data have confirmed the stereochemical assignments of different enantiomers through absolute structure determinations [7] [19]. Single-crystal X-ray analysis combined with circular dichroism spectroscopy and nuclear magnetic resonance measurements has established the stereochemical course of chiral resolution processes [7].

Conformational analysis studies using both X-ray crystallography and computational methods have provided insights into the preferred geometric arrangements of piperidine-2-carboxylic acid in different environments [25] [26]. These studies have revealed important information about the rotational barriers around amide bonds and the influence of the piperidine ring on peptide conformation when the compound is incorporated into larger molecular frameworks [25] [26].

XLogP3

-2.3

Sequence

X

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2024-02-18

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